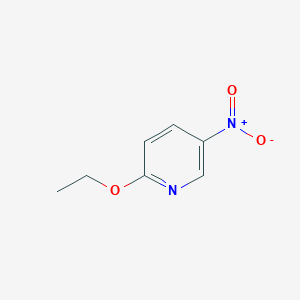
7-Methoxy-1,2,3,4-tetrahydroquinoline
概要
説明
7-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 . The compound has a topological polar surface area of 21.3 Ų .Physical And Chemical Properties Analysis
This compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .科学的研究の応用
Stereochemistry in Acid-Catalysed Disproportionation : 7-Methoxy-1,2,3,4-tetrahydroquinoline was studied for its stereochemistry during acid-catalysed disproportionation, which produced a mix of cis and trans isomers. This research contributes to the understanding of hydride transfer mechanisms in nitrogen heterocyclics (Gogte, Salama, & Tilak, 1970).
Behavioral Effects on Mice : Derivatives of this compound were synthesized and found to transiently increase locomotor activity in mice after peripheral injection. These compounds, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were detected in the brain and may have a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Antidepressant-like Effects : A specific derivative of this compound demonstrated antidepressant-like effects in mice, acting through the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).
Molecular Docking Studies : Studies involving tetrahydroquinolines, including derivatives of this compound, showed potential inhibitory effects on inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins (Nair et al., 2014).
Tubulin-Polymerization Inhibition : Derivatives of this compound were studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site, with significant findings in cytotoxicity and tubulin inhibition assays (Wang et al., 2014).
Antifungal Activity : Tetrahydroquinolines with methoxy groups, including derivatives of this compound, were found to have antifungal activity against Cladosporium cladosporoides (Gutiérrez, Carmona, Vallejos, & Astudillo, 2012).
Photoredox Transformation in Marine Natural Products : A study on biologically active 1,2,3,4-tetrahydroisoquinoline marine natural products described the intramolecular photoredox transformation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Yokoya et al., 2023).
Antioxidant Activity : Research on the antioxidant activities of various aromatic cyclic amine derivatives included the study of 6-methoxy-1,2,3,4-tetrahydroquinolines, showing potent antioxidant properties (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).
PDE4 Inhibition : 1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to this compound, were studied for their potential as PDE4 inhibitors, showing moderate to potent inhibitory activity (Liao et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKNRIQDGSVRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585674 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19500-61-9 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


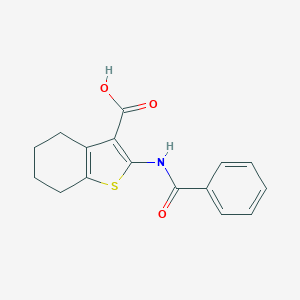
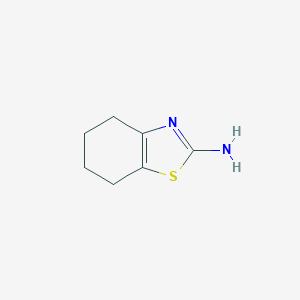
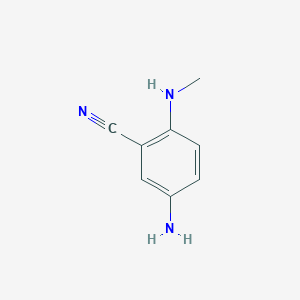
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
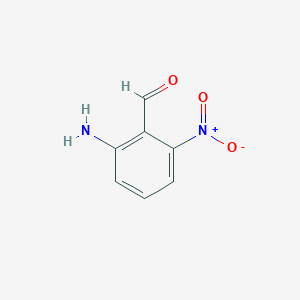
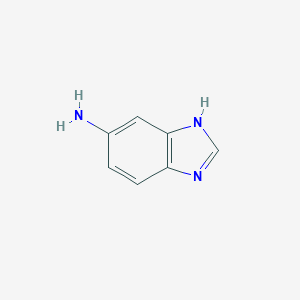
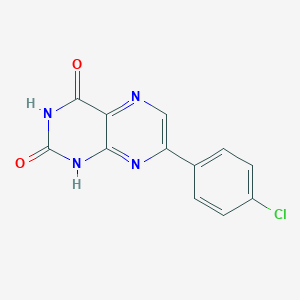
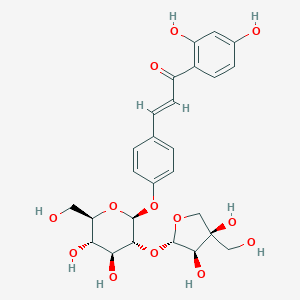
![1-Prop-2-enylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B183308.png)
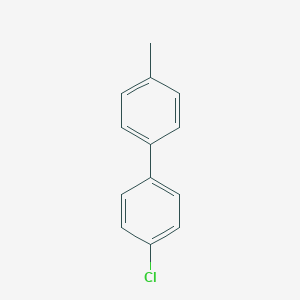
![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B183312.png)
